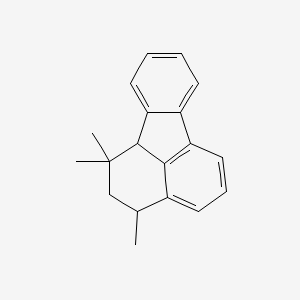
Cyclohept-2-en-1-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohept-2-en-1-ol is an organic compound with the molecular formula C7H12O. It is a seven-membered ring structure with a hydroxyl group attached to the second carbon of the double bond. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohept-2-en-1-ol can be synthesized through various methods, including the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroboration-oxidation of cycloheptene, where borane (BH3) is used followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .
Formic acid can be prepared industrially by the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst such as vanadium pentoxide (V2O5) .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cycloheptanol using reducing agents like sodium borohydride (NaBH4).
Formic acid undergoes reactions such as:
Dehydration: It can be dehydrated to carbon monoxide and water using concentrated sulfuric acid (H2SO4).
Reduction: Formic acid can be reduced to methanol using a catalyst like palladium on carbon (Pd/C).
Applications De Recherche Scientifique
Cyclohept-2-en-1-ol and formic acid have various applications in scientific research:
Chemistry: Cyclohept-2-en-1-ol is used as an intermediate in the synthesis of other organic compounds. Formic acid is used as a reducing agent and a source of carbon monoxide in chemical reactions.
Biology: Formic acid is used in biological research as a preservative and an antibacterial agent.
Medicine: Formic acid is used in the treatment of warts and as a component in some pharmaceutical formulations.
Industry: Cyclohept-2-en-1-ol is used in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of cyclohept-2-en-1-ol involves its interaction with various enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Formic acid acts as a reducing agent and can donate electrons in redox reactions. It can also inhibit the activity of certain enzymes by interacting with their active sites .
Comparaison Avec Des Composés Similaires
Cyclohept-2-en-1-ol can be compared with similar compounds such as cyclohex-2-en-1-ol and cyclooct-2-en-1-ol. These compounds have similar structures but differ in the number of carbon atoms in the ring. Cyclohept-2-en-1-ol is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to six- or eight-membered rings .
Formic acid can be compared with other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique due to its simplicity and high reactivity, making it useful in various chemical reactions and industrial applications .
Propriétés
Numéro CAS |
63446-73-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
cyclohept-2-en-1-ol;formic acid |
InChI |
InChI=1S/C7H12O.CH2O2/c8-7-5-3-1-2-4-6-7;2-1-3/h3,5,7-8H,1-2,4,6H2;1H,(H,2,3) |
Clé InChI |
OBLSFSGLMKVBJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)

![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)



![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)


![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)




